molecular formula C18H21F2N3O2 B2525107 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylpropanamide CAS No. 2034305-80-9

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylpropanamide

Cat. No.: B2525107
CAS No.: 2034305-80-9
M. Wt: 349.382
InChI Key: QXRPGEDZRSIAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylpropanamide is a synthetic organic compound characterized by a 1,2,4-oxadiazole core substituted with a 4,4-difluorocyclohexyl group at the 3-position. The oxadiazole ring is further linked via a methylene bridge to a 3-phenylpropanamide moiety.

Properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O2/c19-18(20)10-8-14(9-11-18)17-22-16(25-23-17)12-21-15(24)7-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRPGEDZRSIAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)CCC3=CC=CC=C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylpropanamide” typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Difluorocyclohexyl Group: This step may involve the use of difluorocyclohexyl halides or other suitable reagents.

    Attachment of the Phenylpropanamide Moiety: This can be done through amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the oxadiazole ring.

    Reduction: Reduction reactions could target the oxadiazole ring or the amide bond.

    Substitution: The difluorocyclohexyl group may participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it may serve as a probe to study biochemical pathways or as a potential lead compound in drug discovery.

Medicine

Medicinal applications could include its use as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which “N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylpropanamide” exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and thereby producing a therapeutic effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, emphasizing differences in substituents, pharmacological profiles, and synthetic routes:

Compound Name Key Structural Features Biological/Physicochemical Properties References
N-((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylpropanamide 1,2,4-Oxadiazole core; 4,4-difluorocyclohexyl; 3-phenylpropanamide tail High lipophilicity due to fluorocyclohexyl; potential protease or kinase inhibition
1-((4,4-Difluorocyclohexyl)methyl)-N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (72) Benzimidazole core; difluorocyclohexylmethyl; oxadiazole-phenethyl-piperidine Antimalarial activity (IC₅₀ < 1 µM); enhanced metabolic stability from fluorination
3-(Phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide Oxadiazole core with tetrahydro-2H-pyran-4-yl; phenylthio-propanamide Moderate solubility in polar solvents; sulfur atom may influence redox activity
N-Benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide Propanamide backbone; benzhydryl and hydroxamic acid substituents Antioxidant properties (DPPH radical scavenging EC₅₀ ~ 10 µM)
N-(3,4-Dichlorophenyl)propanamide (Propanil) Simple propanamide with dichlorophenyl group Herbicidal activity; inhibits photosynthesis in weeds

Key Structural and Functional Comparisons

Core Heterocycle Variations: The target compound’s 1,2,4-oxadiazole ring is shared with compounds 72 and the tetrahydro-pyran derivative . This ring enhances metabolic stability compared to non-heterocyclic analogs like propanil . Compound 72 replaces the propanamide chain with a benzimidazole-piperidine system, broadening its antiparasitic scope .

Fluorination Effects: The 4,4-difluorocyclohexyl group in the target compound and 72 increases lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like the tetrahydro-pyran derivative .

Pharmacological Profiles: Antioxidant vs. Herbicidal Simplicity: Propanil’s dichlorophenyl-propanamide structure lacks heterocycles, limiting its target specificity compared to the oxadiazole-containing compounds .

Synthetic Routes :

  • The target compound likely employs coupling reactions similar to 72 , where a difluorocyclohexylmethyl halide reacts with an oxadiazole precursor .
  • In contrast, the tetrahydro-pyran derivative requires oxadiazole formation via cyclization of amidoximes with carbonyl reagents .

Research Findings and Implications

  • Fluorinated Cyclohexyl Groups : The 4,4-difluorocyclohexyl substituent in the target compound and 72 is a strategic modification to enhance blood-brain barrier penetration, as seen in AstraZeneca’s patented benzimidazole derivatives .
  • Oxadiazole Versatility: The 1,2,4-oxadiazole ring’s dual hydrogen-bond acceptor/donor capacity makes it a privileged scaffold in drug design, as validated by its prevalence in antimalarial and antioxidant agents .
  • Propanamide Tail Flexibility : The 3-phenylpropanamide moiety in the target compound balances hydrophobicity and conformational flexibility, unlike the rigid benzhydryl group in antioxidant analogs .

Biological Activity

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylpropanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of an oxadiazole ring fused with a difluorocyclohexyl group and a phenylpropanamide moiety. Its molecular formula is C18H19F2N5O3SC_{18}H_{19}F_2N_5O_3S, with a molecular weight of approximately 423.44 g/mol. The unique structural features contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole ring exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of oxadiazole possess significant antimicrobial properties against bacteria and fungi. For instance, certain oxadiazole derivatives have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Properties : Compounds similar to this compound have been tested for their anticancer effects. Research has indicated that certain oxadiazole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values significantly lower than traditional chemotherapeutics like 5-Fluorouracil .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerInhibitory effects on MCF-7 and HCT-116 cells
AntitubercularActive against Mycobacterium tuberculosis

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses based on structural activity relationships (SAR) suggest:

  • Enzyme Inhibition : The oxadiazole ring may interact with specific enzymes involved in critical metabolic pathways. For example, inhibition of thymidylate synthase has been noted in related compounds .
  • Cell Cycle Disruption : Some studies suggest that these compounds can induce apoptosis in cancer cells by disrupting cell cycle progression mechanisms.
  • Targeting Bacterial Synthesis : The mechanism may involve interference with bacterial fatty acid synthesis pathways by inhibiting enoyl-acyl carrier protein reductase (FabI), which is crucial for bacterial growth .

Case Studies and Research Findings

Several studies highlight the efficacy of oxadiazole derivatives in various biological contexts:

  • Alam et al. synthesized a series of 1,3,4-oxadiazole compounds and evaluated their anticancer activity through thymidylate synthase inhibition. Their findings showed some compounds exhibited IC50 values significantly lower than established drugs .
  • Ningegowda et al. reported on the synthesis of oxadiazole derivatives with promising anti-tuberculosis activity against the H37Rv strain at concentrations as low as 62.5 µg/mL, indicating potential for further development as anti-tubercular agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.